2-Bromo-4-cyclopropoxy-1-isopropylbenzene
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Overview
Description
2-Bromo-4-cyclopropoxy-1-isopropylbenzene is an organic compound with the molecular formula C12H15BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropoxy group, and an isopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropoxy-1-isopropylbenzene typically involves multiple steps. One common method starts with the bromination of 4-cyclopropoxy-1-isopropylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyclopropoxy-1-isopropylbenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom on the benzene ring can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Friedel-Crafts Alkylation: AlCl3 as a catalyst
Nucleophilic Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 4-cyclopropoxy-1-isopropylphenol .
Scientific Research Applications
2-Bromo-4-cyclopropoxy-1-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopropoxy-1-isopropylbenzene involves its interaction with various molecular targetsThe cyclopropoxy and isopropyl groups can influence the reactivity and orientation of these reactions through inductive and resonance effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-1-isopropylbenzene
- 2-Bromo-4-methoxy-1-isopropylbenzene
- 2-Bromo-4-ethoxy-1-isopropylbenzene
Uniqueness
2-Bromo-4-cyclopropoxy-1-isopropylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds.
Properties
Molecular Formula |
C12H15BrO |
---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
2-bromo-4-cyclopropyloxy-1-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15BrO/c1-8(2)11-6-5-10(7-12(11)13)14-9-3-4-9/h5-9H,3-4H2,1-2H3 |
InChI Key |
AXXKVUWXQLTWMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)OC2CC2)Br |
Origin of Product |
United States |
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